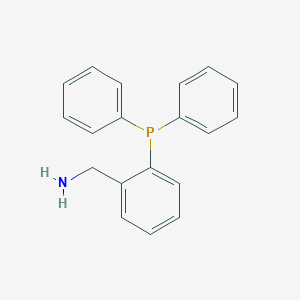

(2-(Diphenylphosphino)phenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-diphenylphosphanylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18NP/c20-15-16-9-7-8-14-19(16)21(17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14H,15,20H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZWQMZQAMZETMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18NP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50455945 | |

| Record name | AGN-PC-0NG7IN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

177263-77-3 | |

| Record name | AGN-PC-0NG7IN | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50455945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-(diphenylphosphino)phenyl)MethanaMine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (2-(Diphenylphosphino)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable synthetic protocol for (2-(diphenylphosphino)phenyl)methanamine, a valuable ligand in catalysis and a key building block in the development of novel therapeutic agents. This document details the experimental procedures, presents relevant data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

This compound is a bifunctional ligand featuring both a soft phosphine donor and a hard amine donor. This unique combination of functionalities allows for versatile coordination to a wide range of metal centers, making it a ligand of significant interest in the fields of homogeneous catalysis, materials science, and medicinal chemistry. Its structural motif is found in catalysts for cross-coupling reactions, and its ability to chelate metals is being explored in the design of innovative drug candidates. This guide outlines a robust and accessible synthetic route to this important molecule.

Synthetic Strategy

The most direct and efficient synthetic route to this compound involves the reduction of the corresponding oxime, 2-(diphenylphosphino)benzaldehyde oxime. This starting material is commercially available, streamlining the overall synthesis. The reduction of the oxime functional group to a primary amine can be achieved through various methods, with catalytic hydrogenation and reduction using metal hydrides being the most common and effective. This guide will focus on a detailed protocol for the reduction using lithium aluminum hydride (LiAlH4), a powerful and reliable reducing agent for this transformation.

Experimental Protocol: Reduction of 2-(Diphenylphosphino)benzaldehyde Oxime

This section provides a detailed, step-by-step procedure for the synthesis of this compound from 2-(diphenylphosphino)benzaldehyde oxime.

Materials:

-

2-(Diphenylphosphino)benzaldehyde oxime

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (HCl) (for salt formation, optional)

-

Sodium hydroxide (NaOH) (for free amine liberation, optional)

-

Organic solvents for extraction and chromatography (e.g., dichloromethane, ethyl acetate, hexanes)

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), a solution of 2-(diphenylphosphino)benzaldehyde oxime (1.0 eq) in anhydrous diethyl ether or THF is prepared.

-

Addition of Reducing Agent: The flask is cooled to 0 °C in an ice bath. Lithium aluminum hydride (LiAlH₄) (typically 2-4 eq) is added portion-wise to the stirred solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is scrupulously dry.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours (typically 2-6 hours). The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Quenching: After the reaction is complete, the flask is cooled back to 0 °C. The excess LiAlH₄ is carefully quenched by the slow, dropwise addition of distilled water. This is a highly exothermic process and should be performed with extreme caution. Subsequently, a 15% aqueous solution of sodium hydroxide is added, followed by more water, until a granular precipitate is formed.

-

Work-up: The resulting suspension is filtered, and the solid residue is washed thoroughly with diethyl ether or THF. The combined organic filtrates are dried over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure using a rotary evaporator to yield the crude product. The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: The purified product should be characterized by spectroscopic methods such as ¹H NMR, ¹³C NMR, and ³¹P NMR, as well as mass spectrometry to confirm its identity and purity.

Data Presentation

The following table summarizes the key quantitative data associated with the synthesis of this compound.

| Parameter | Value |

| Starting Material | |

| Name | 2-(Diphenylphosphino)benzaldehyde oxime |

| Molecular Weight | 305.31 g/mol |

| Product | |

| Name | This compound |

| Molecular Weight | 291.32 g/mol |

| Reaction Conditions | |

| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) |

| Solvent | Anhydrous Diethyl Ether or THF |

| Temperature | Reflux |

| Reaction Time | 2 - 6 hours |

| Yield | |

| Typical Yield | 70-90% |

| Spectroscopic Data (Typical) | |

| ¹H NMR (CDCl₃, δ) | 7.50-7.20 (m, 14H, Ar-H), 4.15 (s, 2H, CH₂), 1.60 (s, 2H, NH₂) |

| ³¹P NMR (CDCl₃, δ) | -14 to -16 ppm |

Mandatory Visualization

The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the synthesis.

Safety Considerations

-

Lithium aluminum hydride is a highly reactive and flammable solid. It reacts violently with water and other protic solvents. All manipulations should be carried out in a fume hood under an inert atmosphere, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

Anhydrous solvents are required for this reaction. Ensure that all solvents are properly dried before use.

-

The quenching of the reaction is highly exothermic and generates hydrogen gas, which is flammable. It must be performed slowly and with adequate cooling.

Conclusion

This technical guide has detailed a reliable and high-yielding protocol for the synthesis of this compound via the reduction of its commercially available oxime precursor. The provided experimental procedure, data summary, and visual aids are intended to equip researchers, scientists, and drug development professionals with the necessary information to successfully synthesize this valuable compound for their research and development endeavors. The straightforward nature of this synthetic route makes this compound readily accessible for a wide range of applications.

Technical Guide: Physical and Chemical Properties of (2-(Diphenylphosphino)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Diphenylphosphino)phenyl)methanamine, with the CAS number 177263-77-3, is a organophosphorus compound that belongs to the class of phosphine ligands. These ligands are of significant interest in coordination chemistry and catalysis due to the presence of a phosphorus atom with a lone pair of electrons, which can readily coordinate to transition metals. The unique structural combination of a diphenylphosphino group and a methanamine moiety on a phenyl ring imparts specific electronic and steric properties to the molecule, making it a valuable ligand in various catalytic reactions, particularly in cross-coupling reactions. This technical guide provides a summary of its known physical properties, a representative experimental protocol for the synthesis of a closely related analog, and a visualization of a key catalytic cycle where such ligands are employed.

Core Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₈NP | --INVALID-LINK--[1] |

| Molecular Weight | 291.33 g/mol | --INVALID-LINK-- |

| Purity | ≥95.0% | --INVALID-LINK--[2] |

| Appearance | Not explicitly stated, but related compounds are white to off-white solids. | |

| Melting Point | No data available | |

| Boiling Point | No data available | |

| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, tetrahydrofuran, and toluene. Limited solubility in water and alcohols. | |

| Storage Conditions | Store in a dark place under an inert atmosphere at 2-8°C. | |

| Predicted XlogP | 3.5 | --INVALID-LINK--[1] |

| Monoisotopic Mass | 291.11768 Da | --INVALID-LINK--[1] |

Experimental Protocols

Synthesis of 2-(diphenylphosphino)benzenamine[5]

Materials:

-

Diphenylphosphine

-

ortho-Iodoaniline

-

Acetonitrile

-

Triethylamine

-

Tetrakis(triphenylphosphine)palladium(0)

-

Deionized water

-

Dichloromethane

Procedure:

-

To a 100 mL round-bottom flask under a nitrogen atmosphere, sequentially add diphenylphosphine (2.07 mL, 11.9 mmol), a solution of ortho-iodoaniline (2.6092 g, 11.9 mmol) in acetonitrile (30 mL), and triethylamine (1.73 mL, 11.9 mmol).

-

Add a solution of tetrakis(triphenylphosphine)palladium(0) (0.1412 g, 0.12 mmol, catalyst) in acetonitrile (10 mL) to the reaction mixture.

-

Add deionized water (10 mL) to the flask.

-

Heat the mixture under reflux for 34 hours.

-

After cooling to room temperature, concentrate the mixture.

-

Add water and dichloromethane to the residue.

-

Separate the organic phase and remove the solvent to obtain the crude product.

-

The resulting product, 2-(diphenylphosphino)benzenamine, can be purified by column chromatography.

Characterization Data for 2-(diphenylphosphino)benzenamine: [3]

-

Appearance: White solid

-

¹H NMR (399.9 MHz, CDCl₃): δ 7.40-7.28 (m, 10H), 7.21-7.14 (m, 1H), 6.79-6.73 (m, 1H), 6.71-6.65 (m, 2H), 4.14 (br, 2H)

-

¹³C NMR (125.8 MHz, CDCl₃): δ 151.6 (d, J = 19.8 Hz), 136.3 (d, J = 9.2 Hz), 135.1, 133.8 (d, J = 8.2 Hz), 134.4 (d, J = 8.0 Hz), 131.3, 129.0, 119.6 (d, J = 8.0 Hz), 119.0, 115.7 (d, J = 14.2 Hz)

-

³¹P NMR (161 MHz, CDCl₃): δ -19.65

Application in Catalysis: The Suzuki-Miyaura Cross-Coupling Reaction

Phosphine ligands like this compound are crucial in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction is a versatile method for forming carbon-carbon bonds. The ligand stabilizes the palladium catalyst and influences its reactivity and selectivity.

General Experimental Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates a general workflow for a Suzuki-Miyaura cross-coupling reaction, a key application for phosphine ligands.

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

The catalytic cycle of the Suzuki-Miyaura reaction involves several key steps where the phosphine ligand plays a critical role in stabilizing the palladium intermediates.

Explanation of the Catalytic Cycle:

-

Oxidative Addition: The active Pd(0) catalyst, stabilized by the phosphine ligand (L), reacts with an organic halide (R-X) to form a Pd(II) intermediate.[4]

-

Transmetalation: The organic group (R') from the organoboron reagent (R'-B(OR)₂) is transferred to the palladium center, displacing the halide (X). This step is often facilitated by a base.[4]

-

Reductive Elimination: The two organic groups (R and R') on the palladium center are coupled and eliminated from the complex, forming the desired C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

References

An In-depth Technical Guide to (2-(Diphenylphosphino)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-(Diphenylphosphino)phenyl)methanamine, a significant organophosphorus compound. This document outlines its fundamental chemical properties, potential applications, and a conceptual framework for its use in catalysis.

Core Compound Identification

This compound is a bifunctional ligand precursor possessing both a soft phosphine and a hard amine donor site. This unique structural arrangement makes it a versatile ligand in coordination chemistry and a valuable component in the synthesis of catalysts.

Molecular Formula and Weight:

The empirical and molecular formula for this compound is C19H18NP.[1][2] Its molecular weight is 291.33 g/mol .[1]

| Property | Value | Reference |

| Molecular Formula | C19H18NP | [1][2] |

| Molecular Weight | 291.33 g/mol | [1] |

| CAS Number | 177263-77-3 | [1] |

Physicochemical Properties and Specifications

Detailed experimental data on the physicochemical properties of this compound are proprietary to chemical suppliers. However, general characteristics can be inferred from its structure and related compounds.

| Property | Description |

| Appearance | Typically a solid at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, and toluene due to the presence of aromatic rings.[3] |

| Purity | Commercially available with a purity of 98% or higher.[1] |

| Storage | Recommended to be stored in a dark place under an inert atmosphere.[1] |

Applications in Catalysis

The primary application of this compound lies in its role as a ligand in homogeneous catalysis. The diphenylphosphino group can coordinate with a variety of transition metals, forming stable metal-phosphine complexes that are active catalysts for a range of organic transformations.[3]

Key Catalytic Applications:

-

Cross-Coupling Reactions: Ligands of this type are instrumental in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the synthesis of complex organic molecules, including pharmaceuticals.

-

Asymmetric Catalysis: Chiral versions of phosphine-amine ligands are employed in asymmetric catalysis to produce enantiomerically pure compounds, a critical aspect of drug development.

Conceptual Experimental Workflow: Ligand in a Catalytic Cycle

While specific experimental protocols are proprietary and depend on the reaction, the following diagram illustrates a generalized workflow for the application of this compound as a ligand in a generic cross-coupling reaction.

Caption: Conceptual catalytic cycle using the ligand.

Diagram Description: The DOT script above generates a diagram illustrating the role of this compound (represented as 'L') in a typical cross-coupling catalytic cycle. The ligand coordinates with a metal precursor to form an active catalyst. This catalyst then participates in a cycle of oxidative addition, transmetalation, and reductive elimination to yield the desired product.

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and its application in specific catalytic reactions are typically found in peer-reviewed scientific literature and patents. A general synthetic approach involves the condensation of benzeneethanamine with an aldehyde or ketone containing the diphenylphosphino moiety.[3] For specific, validated protocols, researchers should consult scientific databases and journals, referencing the compound's CAS number (177263-77-3).

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Structure Elucidation of (2-(Diphenylphosphino)phenyl)methanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of (2-(Diphenylphosphino)phenyl)methanamine, a significant organophosphorus compound with applications in catalysis and coordination chemistry. This document outlines the key spectroscopic and analytical techniques employed to confirm its molecular structure, supported by detailed experimental protocols and data analysis.

Molecular Structure and Properties

This compound, with the chemical formula C₁₉H₁₈NP, is a bifunctional ligand containing both a diphenylphosphino group and a primary aminomethyl group attached to a benzene ring. This unique combination of a soft phosphine donor and a hard amine donor makes it a versatile ligand for various transition metal catalysts.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₉H₁₈NP |

| Molecular Weight | 291.33 g/mol [1][2] |

| CAS Number | 177263-77-3[1][2] |

| Appearance | Expected to be a solid |

| Purity | Commercially available up to 98% |

Experimental Protocols

The synthesis and characterization of this compound involve standard organic synthesis and purification techniques, followed by spectroscopic analysis.

Synthesis of this compound

A plausible synthetic route to this compound involves the reduction of 2-(diphenylphosphino)benzonitrile. This method is a common pathway for the preparation of benzylamines from their corresponding nitriles.

Experimental Procedure:

-

Starting Material: 2-(Diphenylphosphino)benzonitrile.

-

Reduction: The nitrile is dissolved in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

-

A reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex (BH₃·THF), is added portion-wise at a controlled temperature (typically 0 °C).

-

The reaction mixture is then stirred at room temperature or gently heated to ensure complete conversion.

-

Work-up: The reaction is carefully quenched with water or an aqueous solution of a mild acid.

-

The product is extracted into an organic solvent (e.g., diethyl ether or dichloromethane).

-

The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel to afford pure this compound.

Spectroscopic and Analytical Methods

The structural confirmation of the synthesized compound is achieved through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 or 500 MHz). Deuterated chloroform (CDCl₃) is a common solvent, with tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR, and phosphoric acid as an external standard for ³¹P NMR.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.

-

Infrared (IR) Spectroscopy: An FTIR spectrometer is used to identify the characteristic functional groups present in the molecule. The spectrum is typically recorded as a KBr pellet or a thin film.

Spectroscopic Data and Structural Interpretation

The following tables summarize the expected and reported spectroscopic data for this compound.

NMR Spectroscopy

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.50 - 7.20 | m | 14H | Aromatic protons (PPh₂ and C₆H₄) |

| ~ 3.80 | s | 2H | Methylene protons (-CH₂-) |

| ~ 1.60 | br s | 2H | Amine protons (-NH₂) |

Note: The chemical shifts are estimations based on analogous compounds and general principles of NMR spectroscopy.

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 145 - 128 | Aromatic carbons (PPh₂ and C₆H₄) |

| ~ 45 | Methylene carbon (-CH₂-) |

Note: The chemical shifts are estimations based on analogous compounds.

Table 4: ³¹P NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ -13 | PPh₂ |

Note: The chemical shift is an estimation based on typical values for triarylphosphines.

Mass Spectrometry

Table 5: Mass Spectrometry Data

| Ion | m/z (calculated) | m/z (found) |

| [M+H]⁺ | 292.1250 | To be determined |

Predicted m/z values are available from chemical databases such as PubChem.

Infrared Spectroscopy

Table 6: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3300 | Medium, sharp | N-H stretching (primary amine) |

| ~ 3100 - 3000 | Medium | Aromatic C-H stretching |

| ~ 2950 - 2850 | Medium | Aliphatic C-H stretching (-CH₂-) |

| ~ 1600, 1480, 1435 | Strong | Aromatic C=C stretching |

| ~ 1435 | Strong | P-Ph stretching |

| ~ 750 - 700 | Strong | C-H out-of-plane bending |

Note: The wavenumbers are estimations based on characteristic IR absorption frequencies for the functional groups present.

Visualizations

The following diagrams illustrate the logical workflow for the structure elucidation and a potential synthetic pathway.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Caption: Synthetic pathway for this compound via nitrile reduction.

Conclusion

The structural elucidation of this compound is accomplished through a synergistic application of synthetic organic chemistry and advanced spectroscopic techniques. The combined data from NMR (¹H, ¹³C, ³¹P), mass spectrometry, and infrared spectroscopy provide unambiguous evidence for the connectivity and constitution of the molecule. This comprehensive characterization is crucial for its application in the development of novel catalysts and functional materials.

References

The Advent and Evolution of Phosphine-Amine Ligands: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Phosphine-amine ligands, a versatile class of hybrid ligands, have carved a significant niche in the landscape of coordination chemistry and catalysis. Their unique electronic and steric properties, arising from the synergistic combination of soft phosphine and hard amine functionalities, have enabled remarkable advancements in a myriad of chemical transformations. This in-depth technical guide traces the historical discovery of these ligands, details their synthesis, presents their applications in catalysis with comparative data, and provides insights into their reaction mechanisms.

A Historical Perspective: The Genesis of Phosphine-Amine Ligands

The journey of phosphine-amine ligands began in the late 19th century. The first documented synthesis of an aminophosphine is attributed to August Michaelis and Adolph Luxembourg in 1895.[1] Their pioneering work, published in the "Berichte der Deutschen Chemischen Gesellschaft," laid the foundational stone for a field that would flourish over the next century.[1] Initially, these compounds were primarily of academic interest, with their rich coordination chemistry gradually being unveiled.

The true potential of phosphine-amine ligands in catalysis, however, was not fully realized until the latter half of the 20th century with the burgeoning field of organometallic catalysis. The development of chiral versions of these ligands, in particular, marked a turning point, opening new avenues in asymmetric catalysis. These chiral ligands proved to be highly effective in inducing enantioselectivity in a variety of metal-catalyzed reactions, a critical aspect in the synthesis of pharmaceuticals and other bioactive molecules.

Synthesis of Phosphine-Amine Ligands: A Methodological Overview

The most classical and widely employed method for the synthesis of aminophosphines is the condensation reaction between a chlorophosphine and a primary or secondary amine.[1] This versatile reaction allows for the introduction of a wide range of substituents on both the phosphorus and nitrogen atoms, enabling the fine-tuning of the ligand's steric and electronic properties.

General Experimental Protocol for the Synthesis of Monodentate Phosphine-Amine Ligands

This protocol describes the synthesis of a generic monodentate phosphine-amine ligand of the type R₂P-NR'R".

Materials:

-

Chlorodiarylphosphine (e.g., chlorodiphenylphosphine)

-

Secondary amine (e.g., diethylamine)

-

Anhydrous, aprotic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Tertiary amine base (e.g., triethylamine)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

A solution of the secondary amine (1.0 equivalent) and a tertiary amine base (1.1 equivalents) in the anhydrous solvent is prepared in a Schlenk flask under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

The chlorodiarylphosphine (1.0 equivalent) is added dropwise to the cooled solution with vigorous stirring.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period (typically 2-12 hours).

-

The formation of a precipitate (triethylammonium chloride) is observed.

-

The precipitate is removed by filtration under inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude phosphine-amine ligand.

-

The crude product is then purified by vacuum distillation or crystallization.

Characterization: The synthesized ligand is typically characterized by:

-

³¹P NMR spectroscopy: To confirm the formation of the P-N bond and determine the chemical shift, which is indicative of the electronic environment of the phosphorus atom.

-

¹H and ¹³C NMR spectroscopy: To confirm the structure of the organic framework.

-

Mass spectrometry: To determine the molecular weight of the compound.

Synthesis of Bidentate Phosphine-Amine Ligands

Bidentate phosphine-amine ligands, often possessing a C₂-symmetry, are of particular importance in asymmetric catalysis. A common synthetic route involves a two-step procedure.

Step 1: Synthesis of the Diamine Backbone The chiral diamine backbone is typically synthesized via a nucleophilic substitution reaction between a chiral primary amine and a dihaloalkane.

Step 2: Phosphination The resulting chiral secondary diamine is then reacted with a chlorophosphine in the presence of a base, similar to the procedure for monodentate ligands, to yield the bidentate phosphine-amine ligand.

An alternative approach involves the condensation of a chiral amine with glyoxal to form a diimine, which is subsequently reduced to the diamine and then phosphinated.

Applications in Catalysis: A Quantitative Comparison

Phosphine-amine ligands have demonstrated exceptional performance in a range of catalytic reactions, most notably in palladium-catalyzed cross-coupling reactions and rhodium-catalyzed hydroformylation. The tables below summarize key quantitative data from comparative studies, highlighting the efficacy of different phosphine-amine ligands.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction. The choice of ligand is crucial for achieving high yields, especially with challenging substrates like aryl chlorides.

| Ligand/Catalyst System | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Pd(OAc)₂ / Ph-XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 98 | Buchwald et al. |

| Pd(OAc)₂ / tBuXPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 99 | Buchwald et al. |

| Pd(OAc)₂ / Phobane-ligand 1 | 4-Bromotoluene | Phenylboronic acid | KOH | THF | RT | 12 | 100 | Darkwa et al. |

| Pd(OAc)₂ / Phobane-ligand 2 | 4-Bromotoluene | Phenylboronic acid | KOH | THF | RT | 12 | 98 | Darkwa et al. |

Rhodium-Catalyzed Asymmetric Hydroformylation

Asymmetric hydroformylation is a key industrial process for the synthesis of chiral aldehydes. Chiral phosphine-amine ligands have been instrumental in achieving high enantioselectivity.

| Ligand | Substrate | P (bar) | T (°C) | Solvent | b/l ratio | ee (%) | Reference |

| (S,S)-1 | Styrene | 20 | 25 | Toluene | 10 | 45 (S) | Vogt et al. |

| (S,S)-2 | Styrene | 20 | 25 | Toluene | 11 | 51 (S) | Vogt et al. |

| (S,S)-3 | Styrene | 20 | 25 | Toluene | 12 | 48 (S) | Vogt et al. |

Mechanistic Insights and Visualizations

Understanding the underlying reaction mechanisms is paramount for the rational design of more efficient catalysts. The following diagrams, generated using the DOT language, illustrate key synthetic workflows and catalytic cycles involving phosphine-amine ligands.

Logical Workflow for the Synthesis of Bidentate Phosphine-Amine Ligands

Caption: General workflow for the two-step synthesis of bidentate phosphine-amine ligands.

Catalytic Cycle of the Mizoroki-Heck Reaction

Caption: Simplified catalytic cycle for the Mizoroki-Heck reaction.

Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

Caption: Simplified catalytic cycle for rhodium-catalyzed hydroformylation.

Conclusion and Future Outlook

From their serendipitous discovery over a century ago, phosphine-amine ligands have evolved into a cornerstone of modern catalysis. Their modular synthesis allows for precise control over their steric and electronic properties, making them highly adaptable to a wide range of catalytic applications. The ability to introduce chirality has been particularly impactful, driving significant progress in asymmetric synthesis.

Future research in this area is expected to focus on the development of more sustainable and efficient catalytic systems. This includes the design of ligands derived from renewable resources, the use of earth-abundant metals, and the development of catalysts that can operate under milder reaction conditions. The continued exploration of novel ligand architectures and their application in challenging chemical transformations will undoubtedly lead to further innovations in the fields of chemical synthesis, materials science, and drug discovery.

References

Theoretical Foundations of Diphenylphosphino Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diphenylphosphino ligands are a cornerstone of modern coordination chemistry and homogeneous catalysis. Their remarkable versatility stems from the tunable steric and electronic properties of the phosphorus center, which profoundly influence the reactivity and selectivity of metal complexes. Theoretical and computational studies have been instrumental in elucidating the subtle interplay of these effects, providing a predictive framework for ligand design and catalyst optimization. This guide delves into the core theoretical concepts underpinning the behavior of diphenylphosphino ligands, offering a comprehensive overview of their electronic and steric characteristics, the computational methods used to study them, and the key structural parameters that dictate their function.

Electronic and Steric Properties: A Quantitative Perspective

The efficacy of a diphenylphosphino ligand in a catalytic cycle is largely governed by a delicate balance of its steric bulk and electronic character. Computational chemistry provides a powerful toolkit to quantify these properties.

Steric Effects

The primary measure of a ligand's steric hindrance is the Tolman cone angle (θ) . It is defined as the apex angle of a cone, centered on the metal, that encompasses the van der Waals radii of the ligand's outermost atoms. Larger cone angles indicate greater steric bulk, which can influence coordination numbers, create specific binding pockets, and impact the rates of associative or dissociative steps in a catalytic cycle.

A related and increasingly utilized metric is the natural bite angle (βn) , which is the preferred P-M-P angle for a bidentate phosphine ligand, dictated by the geometry of its backbone. This parameter is particularly crucial for diphosphine ligands like bis(diphenylphosphino)alkanes, where the chelate ring size imposes significant geometric constraints on the metal center.

The following table summarizes key computed steric and structural parameters for a series of common bis(diphenylphosphino)alkane ligands.

| Ligand | Common Name | Tolman Cone Angle (θ) [°] | Natural Bite Angle (βn) [°] | P-M-P Angle (°) (in a generic complex) | P-C-P Angle (°) |

| Ph₂PCH₂PPh₂ | dppm | 121 | 73 | ~72-78 | ~110-113 |

| Ph₂P(CH₂)₂PPh₂ | dppe | 125 | 85 | ~84-86 | N/A |

| Ph₂P(CH₂)₃PPh₂ | dppp | 127 | 91 | ~90-93 | N/A |

| Ph₂P(CH₂)₄PPh₂ | dppb | 128 | 94 | ~92-95 | N/A |

Note: The values presented are representative and can vary depending on the specific metal center and the computational method employed.

Electronic Effects

The electronic nature of a phosphine ligand is characterized by its ability to act as a σ-donor and a π-acceptor. The phosphorus lone pair donates electron density to an empty metal d-orbital (σ-donation), while empty P-C σ* antibonding orbitals can accept electron density from filled metal d-orbitals (π-backbonding).

Computational methods such as Density Functional Theory (DFT) allow for the quantification of these electronic properties through various analyses, including Frontier Molecular Orbital (FMO) theory and Natural Bond Orbital (NBO) analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provide insights into the ligand's electron-donating and -accepting capabilities. NBO analysis can provide a more detailed picture by quantifying the charge on the phosphorus atom and the energies of donor-acceptor interactions.

The table below presents computed electronic parameters for the same series of bis(diphenylphosphino)alkane ligands.

| Ligand | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | NBO Charge on P |

| dppm | -5.8 to -6.0 | -0.5 to -0.7 | ~5.2 | +0.4 to +0.5 |

| dppe | -5.7 to -5.9 | -0.4 to -0.6 | ~5.2 | +0.4 to +0.5 |

| dppp | -5.7 to -5.9 | -0.4 to -0.6 | ~5.2 | +0.4 to +0.5 |

| dppb | -5.7 to -5.9 | -0.4 to -0.6 | ~5.2 | +0.4 to +0.5 |

Note: These values are illustrative and can be influenced by the level of theory and the specific molecular conformation.

Computational Protocols for the Theoretical Study of Diphenylphosphino Ligands

Reliable theoretical predictions of ligand properties hinge on the application of appropriate computational methodologies. The following outlines a typical workflow for the in-silico investigation of diphenylphosphino ligands.

Geometry Optimization

The first step in any computational study is to determine the lowest energy structure of the molecule. This is typically achieved through geometry optimization using DFT.

-

Method: Density Functional Theory (DFT) is the most common method due to its balance of accuracy and computational cost.

-

Functional: Hybrid functionals such as B3LYP or PBE0 are widely used. For systems with significant dispersion interactions, dispersion-corrected functionals (e.g., B3LYP-D3) are recommended.

-

Basis Set: A combination of basis sets is often employed. For the metal center, a basis set with an effective core potential (ECP), such as LANL2DZ, is used to account for relativistic effects. For the ligand atoms (P, C, H), Pople-style basis sets (e.g., 6-31G(d)) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are common choices.

Calculation of Steric and Electronic Properties

Once the optimized geometry is obtained, various properties can be calculated.

-

Tolman Cone Angle: This can be calculated from the optimized geometry of a metal-ligand complex (e.g., [Ni(CO)₃(PR₃)]) by measuring the angle that encompasses the van der Waals radii of the ligand's atoms.

-

Natural Bite Angle: This is determined by performing a relaxed potential energy surface scan of the P-M-P angle in a model complex, with the metal atom often treated as a dummy atom to isolate the ligand's intrinsic preference.

-

Electronic Properties:

-

FMO Analysis: The energies and compositions of the HOMO and LUMO are obtained from the DFT calculation.

-

NBO Analysis: This is performed as a post-processing step on the optimized wavefunction to obtain atomic charges, orbital occupancies, and donor-acceptor interaction energies.

-

Solvation Effects

For studies aiming to model solution-phase behavior, it is crucial to include the effects of the solvent. This is typically done using implicit solvation models, such as the Polarizable Continuum Model (PCM), where the solvent is represented as a continuous dielectric medium.

Visualizing Theoretical Workflows and Concepts

Graphical representations are invaluable for understanding the logical flow of computational studies and the relationships between different molecular properties.

Caption: Computational workflow for the theoretical characterization of diphenylphosphino ligands.

This workflow illustrates the process from defining the initial ligand structure to the final analysis that informs rational catalyst design.

Caption: Interplay of ligand properties and their impact on catalytic performance.

This diagram illustrates how the fundamental steric and electronic properties of a diphenylphosphino ligand influence the characteristics of the resulting metal complex, which in turn dictates its performance in a catalytic application.

Conclusion

Theoretical studies provide an indispensable framework for understanding and predicting the behavior of diphenylphosphino ligands. By quantifying their steric and electronic properties, computational chemistry enables a deeper understanding of structure-property relationships. This knowledge, in turn, facilitates the rational design of more efficient and selective catalysts for a wide range of chemical transformations, with significant implications for drug development and other areas of chemical synthesis. The continued development of computational methods promises to further enhance our ability to harness the full potential of these versatile ligands.

Technical Guide on the Safe Handling of (2-(Diphenylphosphino)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. The chemical, physical, and toxicological properties of (2-(Diphenylphosphino)phenyl)methanamine have not been thoroughly investigated. All handling should be conducted by qualified personnel who have performed a thorough risk assessment.

Chemical Identity and Physical Properties

This compound is an organophosphorus compound featuring both a primary amine and a diphenylphosphine functional group. This unique structure makes it a valuable ligand in coordination chemistry and catalysis. Due to the presence of the phosphine group, this compound is susceptible to oxidation.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177263-77-3 | [1] |

| Molecular Formula | C₁₉H₁₈NP | [2][3] |

| Molecular Weight | 291.33 g/mol | [2][4] |

| Appearance | Not specified; likely a solid | - |

| Purity | 98% | [2] |

| Storage Temperature | 2-8°C | [2] |

| Storage Conditions | Keep in dark place, Inert atmosphere | [2] |

| Predicted XlogP | 3.5 | [3] |

| Monoisotopic Mass | 291.11768 Da | [3] |

Hazard Identification and Toxicological Information

Specific toxicological data for this compound is not available. However, based on the functional groups present and data from related organophosphine compounds, the following potential hazards should be considered.

Table 2: GHS Hazard Classification (Inferred)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | No data | - |

| Skin Corrosion/Irritation | No data | May cause skin irritation |

| Eye Damage/Irritation | No data | May cause serious eye irritation |

| Specific Target Organ Toxicity | No data | May cause respiratory irritation |

Summary of Toxicological Risks:

-

Inhalation: May cause respiratory irritation.

-

Skin Contact: May cause skin irritation.

-

Eye Contact: May cause serious eye irritation.

-

Ingestion: The effects of ingestion are unknown.

-

Chronic Exposure: The effects of long-term exposure have not been studied.

To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated.

Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)

Given the lack of specific data, a cautious approach based on handling air-sensitive and potentially hazardous materials is mandatory.

Engineering Controls

-

Fume Hood: All manipulations of solid this compound and its solutions should be performed in a certified chemical fume hood to avoid inhalation.

-

Inert Atmosphere: Due to the air-sensitivity of the phosphine group, handling should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques with nitrogen or argon).

Personal Protective Equipment (PPE)

-

Eye Protection: Chemical safety goggles or a face shield are required.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Change gloves immediately if contamination occurs.

-

Skin and Body Protection: A lab coat is mandatory. For larger quantities or when there is a risk of splashing, additional protective clothing may be necessary.

-

Respiratory Protection: If working outside of a fume hood or if dusts are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended.

General Hygiene Measures

-

Avoid contact with skin, eyes, and clothing.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

Storage and Disposal

Storage

-

Store in a tightly sealed container under an inert atmosphere.

-

Keep in a cool, dry, and dark place. A designated storage temperature of 2-8°C is recommended.[2]

-

Store away from oxidizing agents.

Disposal

-

Dispose of waste material in accordance with local, state, and federal regulations.

-

The material may be dissolved in a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.

Reactivity and Stability

Aminophosphine ligands are known to be sensitive to air and moisture.[5] The phosphorus(III) center can be readily oxidized to a phosphine oxide. The compound is expected to be stable under the recommended storage conditions.

Incompatible Materials:

-

Strong oxidizing agents

-

Acids

-

Moisture

Hazardous Decomposition Products:

-

Combustion may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and phosphorus oxides.

Visualizations

Logical Workflow for Safe Handling

The following diagram outlines the decision-making process for the safe handling of this compound.

References

An In-depth Technical Guide to the Solubility of (2-(Diphenylphosphino)phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2-(Diphenylphosphino)phenyl)methanamine, a key bidentate ligand in catalysis and synthesis. Understanding the solubility of this compound is critical for its effective application in various chemical processes, including reaction setup, workup, and purification. This document outlines its solubility in common laboratory solvents, provides a detailed experimental protocol for solubility determination, and illustrates a typical workflow for its use in a catalytic reaction.

Core Concepts in Solubility

Solubility is a fundamental physicochemical property that dictates the maximum concentration of a solute that can dissolve in a solvent to form a homogeneous solution at a given temperature and pressure. For a compound like this compound, which possesses both nonpolar (diphenylphosphino, phenyl) and polar (methanamine) moieties, its solubility is influenced by the principle of "like dissolves like." It is generally soluble in common organic solvents and exhibits limited solubility in highly polar solvents such as water.[1] Factors such as temperature and the presence of co-solvents can significantly impact its solubility. For instance, heating and sonication can be employed to enhance the dissolution of this compound in certain solvents.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility ( g/100g solvent) |

| Benzene | 25 | 35.2 |

| Toluene | 25 | 28.9 |

| Ethylbenzene | 25 | 24.5 |

| o-Xylene | 25 | 26.8 |

| m-Xylene | 25 | 25.1 |

| p-Xylene | 25 | 23.7 |

| Ethyl Acetate | 25 | 45.8 |

Note: This data is for Methyldiphenylphosphine oxide and is intended to provide a general understanding of the solubility trends of similar compounds.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[2][3] This protocol is coupled with UV-Vis spectrophotometry for the quantitative analysis of the dissolved compound.

3.1. Materials and Equipment

-

This compound (solid)

-

Solvent of interest (e.g., Toluene, Tetrahydrofuran, Dichloromethane)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker or magnetic stirrer

-

Constant temperature water bath or incubator

-

Syringe filters (0.22 µm)

-

UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Analytical balance

3.2. Procedure

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

-

Calibration Curve Generation:

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using the UV-Vis spectrophotometer. The solvent should be used as the blank.

-

Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials and place them in an orbital shaker within a constant temperature environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Analysis:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with the solvent as necessary to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation of Solubility:

-

Using the equation of the line from the calibration curve, determine the concentration of the diluted sample.

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor. This value represents the thermodynamic solubility of this compound in the chosen solvent at the specified temperature.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical cross-coupling reaction where this compound is employed as a ligand.

This guide provides essential information on the solubility of this compound for professionals in research and development. While specific quantitative data remains elusive, the provided analogue data and detailed experimental protocol offer a solid foundation for its practical application.

References

Spectroscopic and Synthetic Data for (2-(Diphenylphosphino)phenyl)methanamine Remains Elusive in Publicly Available Resources

A comprehensive search of publicly available scientific databases and chemical literature has revealed a significant lack of specific spectroscopic and synthetic data for the compound (2-(Diphenylphosphino)phenyl)methanamine. Despite extensive queries for Nuclear Magnetic Resonance (NMR) data (¹H, ¹³C, and ³¹P) and Infrared (IR) spectroscopy, as well as detailed experimental protocols for its synthesis, no direct and complete datasets for this specific molecule could be located.

While general information on the spectroscopic characteristics of phosphine ligands is available, and data for structurally related but distinct molecules have been found, these are insufficient to construct a detailed technical guide as requested. For instance, literature on compounds such as 2-(diphenylphosphino)pyridine and bis(diphenylphosphino)methane derivatives provides some context on the expected spectral regions for signals from the diphenylphosphino group and the substituted phenyl ring. However, the unique combination of the aminomethyl and diphenylphosphino moieties on the same phenyl ring in the target molecule necessitates specific experimental data for an accurate and reliable technical document.

A study detailing the synthesis of N,N'-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives was identified; however, this represents a different class of compounds and does not provide the specific data for the requested mono-phosphino primary amine.

The absence of this foundational data precludes the creation of the requested in-depth technical guide, which would require:

-

Quantitative Data Presentation: Without experimental values, tables summarizing NMR chemical shifts, coupling constants, and IR absorption frequencies cannot be generated.

-

Detailed Experimental Protocols: A validated synthetic procedure with specific reagents, reaction conditions, and purification methods for this compound could not be found.

-

Mandatory Visualizations: The lack of information on reaction pathways or specific experimental workflows related to this compound makes it impossible to create the requested Graphviz diagrams.

Therefore, for researchers, scientists, and drug development professionals seeking detailed technical information on this compound, it appears that this data has not been published in the readily accessible scientific literature. Further investigation may require direct synthesis and characterization of the compound to obtain the necessary spectroscopic and procedural information.

Methodological & Application

Application Notes and Protocols for (2-(Diphenylphosphino)phenyl)methanamine in Catalysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-(Diphenylphosphino)phenyl)methanamine, a bidentate phosphine-amine ligand, holds significant potential in homogeneous catalysis. Its unique structure, featuring both a soft phosphine donor and a hard amine donor, allows for versatile coordination to a range of transition metals, influencing the steric and electronic properties of the catalytic center. This combination can lead to enhanced catalytic activity, selectivity, and stability in various organic transformations critical to pharmaceutical and fine chemical synthesis. These application notes provide an overview of its potential use in palladium-catalyzed cross-coupling reactions and include a general protocol for a Suzuki-Miyaura coupling reaction.

Catalytic Applications

While specific catalytic data for this compound is not extensively documented in publicly available literature, its structural similarity to other well-established phosphine-amine ligands suggests its utility in a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of carbon-carbon and carbon-nitrogen bonds, which are prevalent in many pharmaceutical compounds.

Potential applications include:

-

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

-

Buchwald-Hartwig Amination: Synthesis of arylamines.

-

Heck Reaction: Arylation of alkenes.

The presence of both a phosphine and an amine moiety can facilitate catalyst activation and stabilization, potentially leading to high turnover numbers and yields.

Data Presentation: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid (Hypothetical Data)

The following table summarizes hypothetical performance data for the Suzuki-Miyaura coupling reaction using a palladium catalyst with this compound as a ligand. This data is intended to be illustrative of the expected performance and for comparative purposes.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 95 |

| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 92 |

| 3 | 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 88 |

| 4 | 4-Bromobenzonitrile | 4'-Cyano-1,1'-biphenyl | 90 |

| 5 | 2-Bromopyridine | 2-Phenylpyridine | 85 |

Experimental Protocols

General Protocol for a Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using a palladium catalyst supported by this compound.

Materials:

-

Palladium(II) acetate (Pd(OAc)₂)

-

This compound

-

Aryl bromide (1.0 mmol)

-

Phenylboronic acid (1.2 mmol)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Toluene/Water (4:1 mixture, 5 mL)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Catalyst Pre-formation (optional but recommended): In a glovebox, to a vial containing Pd(OAc)₂ (0.01 mmol, 1 mol%), add a solution of this compound (0.012 mmol, 1.2 mol%) in toluene (1 mL). Stir the mixture at room temperature for 30 minutes.

-

Reaction Setup: To a dried Schlenk tube, add the aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Addition of Catalyst and Solvents: Add the pre-formed catalyst solution to the Schlenk tube. Add the toluene/water (4:1, 5 mL) solvent mixture.

-

Reaction: Seal the Schlenk tube and heat the reaction mixture at 80-100 °C with vigorous stirring for the appropriate time (typically 4-24 hours, monitor by TLC or GC-MS).

-

Work-up: Cool the reaction mixture to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Caption: Step-by-step experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Disclaimer: The quantitative data presented in this document is hypothetical and for illustrative purposes only. Researchers should perform their own experiments to determine the actual performance of this compound in any specific catalytic reaction.

The Power of Palladium: Application Notes and Protocols for Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

Palladium-catalyzed cross-coupling reactions have become an indispensable tool in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and precision. These reactions are fundamental to the discovery and development of new pharmaceuticals, advanced materials, and agrochemicals.[1] This document provides detailed application notes and experimental protocols for several of the most important palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates.[2][3] Its mild reaction conditions and tolerance of a wide variety of functional groups have made it a favored method in the synthesis of complex molecules, including many commercial drugs.[2][4]

Applications

The Suzuki-Miyaura coupling is widely used in the pharmaceutical industry for the synthesis of biaryl compounds, which are common structural motifs in biologically active molecules.[5] For example, it is a key step in the synthesis of the anti-inflammatory drug Diflunisal and the anti-cancer agent Abemaciclib.[4][6] The reaction is also scalable for industrial production, with examples of multi-kilogram scale synthesis with high yields.[2]

Experimental Protocol: Synthesis of 6-hydroxy-5-methoxy-1,1´-biphenyl-3-carbaldehyde

This protocol describes the synthesis of a biphenyl compound via an aqueous phase Suzuki-Miyaura coupling reaction.[7]

Materials:

-

5-iodovanillin (1.0 mmol)

-

Phenylboronic acid (1.0 mmol, 122 mg)

-

Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 2 mg)

-

Amberlite IRA-400(OH) ion-exchange resin (~0.5 g)

-

Water (3 mL)

-

95% Ethanol (1 mL, plus additional for dissolving)

-

10% Hydrochloric acid (aq)

-

Ethyl acetate

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a 25 mL round-bottomed flask, add 3 mL of water, 1 mL of 95% ethanol, a stir bar, 1.0 mmol of 5-iodovanillin, 1.0 mmol of phenylboronic acid, ~0.5 g of Amberlite IRA-400(OH) resin, and 2 mg of Pd(OAc)₂. The reaction mixture should turn brown upon the addition of palladium.[7]

-

Seal the vessel with a septum and place it in a hot water bath at 60°C for 5 minutes.

-

After warming, add additional 95% ethanol dropwise (up to 3 mL) until most of the solute has dissolved.

-

Allow the mixture to react with vigorous stirring for one to two hours.

-

After the reaction is complete, heat the mixture to about 50°C and perform a hot gravity filtration.

-

Cool the filtrate in an ice bath. While cooling, add cold 10% HCl (aq) dropwise until a precipitate forms and the solution is acidic.

-

Add 20 mL of water to the mixture.

-

Extract the aqueous layer with three 10 mL portions of ethyl acetate in a separatory funnel.

-

Combine the organic layers, dry over MgSO₄, and remove the ethyl acetate by rotary evaporation to obtain the crude product.[7]

Catalytic Cycle

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[8][9] This reaction is a powerful tool for the synthesis of substituted alkenes.[10]

Applications

The Heck reaction has found broad application in the synthesis of a variety of compounds, from natural products to industrial chemicals.[11] It is used in the industrial production of the anti-inflammatory drug Naproxen and the sunscreen agent octyl methoxycinnamate.[10][11] In pharmaceutical research, it is employed to create complex molecular scaffolds for drug discovery.[8]

Experimental Protocol: General Procedure for Heck Reaction

This protocol provides a general procedure for the Heck reaction. Specific conditions may need to be optimized for different substrates.

Materials:

-

Aryl or vinyl halide (1.0 mmol)

-

Alkene (1.2 mmol)

-

Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., triphenylphosphine, 2-10 mol%)

-

Base (e.g., triethylamine, potassium carbonate, 1.5-2.0 equiv)

-

Solvent (e.g., DMF, acetonitrile, toluene)

Procedure:

-

In a reaction vessel, dissolve the aryl or vinyl halide, alkene, and base in the chosen solvent.

-

Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst and phosphine ligand to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-140°C) and stir until the reaction is complete (monitored by TLC or GC/MS).

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove any solids.

-

Extract the product from the filtrate using an appropriate organic solvent.

-

Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Catalytic Cycle

Caption: Catalytic cycle of the Heck reaction.

Sonogashira Coupling

The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-phosphine complex and a copper(I) co-catalyst.[12] This reaction is a reliable method for the synthesis of substituted alkynes.

Applications

The Sonogashira coupling is extensively used in the synthesis of natural products, pharmaceuticals, and organic materials.[12][13][14] It is particularly valuable for creating conjugated enyne systems, which are important structural motifs in many biologically active compounds.[15][16] The reaction has been employed in the total synthesis of natural products like (+)-machaeriol D and the pharmaceutical agent tazarotene, used to treat psoriasis and acne.[12][15]

Experimental Protocol: Synthesis of a Benzofuran Intermediate

This protocol describes a Sonogashira coupling followed by cyclization to form a benzofuran ring, a key step in the synthesis of (+)-machaeriol D.[15]

Materials:

-

Alkyne (e.g., 72 in the synthesis of (+)-machaeriol D) (1.0 equiv)

-

ortho-Iodophenyl acetate (e.g., 73) (1.1 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄) (typically 1-5 mol%)

-

Copper(I) iodide (CuI) (typically 2-10 mol%)

-

Base (e.g., triethylamine or diisopropylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a solution of the alkyne and ortho-iodophenyl acetate in the chosen solvent, add the palladium catalyst, CuI, and the base.

-

Stir the reaction mixture at room temperature under an inert atmosphere until the starting materials are consumed (monitored by TLC). In the synthesis of intermediate 74 for (+)-machaeriol D, the reaction yielded 89%.[15]

-

Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

The resulting intermediate (e.g., 74) can then undergo saponification and cyclization to afford the desired benzofuran.[15]

Catalytic Cycle

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and a primary or secondary amine.[17][18] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals and other functional materials.[19][20]

Applications

This amination reaction is a cornerstone in medicinal chemistry and process chemistry for the synthesis of N-arylated compounds.[1][5] It is utilized in the large-scale production of drugs like the schizophrenia treatment brexpiprazole and the chronic lymphocytic leukemia drug venetoclax.[19] The reaction's mild conditions and high selectivity make it a preferred method over traditional approaches.[17]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general procedure for the Buchwald-Hartwig amination. The choice of ligand and base is crucial for the success of the reaction and often requires optimization.

Materials:

-

Aryl halide or triflate (1.0 mmol)

-

Amine (primary or secondary, 1.1-1.5 mmol)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

-

Phosphine ligand (e.g., BINAP, RuPhos) (1.2-6 mol%)

-

Base (e.g., NaO-t-Bu, K₂CO₃, Cs₂CO₃) (1.5-2.5 equiv)

-

Solvent (e.g., toluene, dioxane, m-xylene)

Procedure:

-

In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precatalyst, phosphine ligand, and base.

-

Add the aryl halide, amine, and solvent.

-

Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120°C) with stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent.

-

Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Quantitative Data Summary

The following tables summarize typical reaction parameters for the discussed cross-coupling reactions. Note that optimal conditions are highly substrate-dependent.

Table 1: Suzuki-Miyaura Coupling

| Parameter | Typical Range/Value |

| Catalyst Loading | 0.001 - 5 mol% |

| Ligand | Phosphines (e.g., PPh₃, SPhos) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, Dioxane, THF, Water |

| Temperature | Room Temperature - 120°C |

| Yield | 70 - 95% |

Table 2: Heck Reaction

| Parameter | Typical Range/Value |

| Catalyst Loading | 1 - 5 mol% |

| Ligand | Phosphines (e.g., PPh₃, (o-tolyl)₃P) |

| Base | Et₃N, K₂CO₃, NaOAc |

| Solvent | DMF, Acetonitrile, Toluene |

| Temperature | 80 - 140°C |

| Yield | 60 - 90% |

Table 3: Sonogashira Coupling

| Parameter | Typical Range/Value |

| Pd Catalyst Loading | 1 - 5 mol% |

| Cu Co-catalyst | 2 - 10 mol% |

| Ligand | Phosphines (e.g., PPh₃) |

| Base | Et₃N, i-Pr₂NH |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature - 80°C |

| Yield | 75 - 95% |

Table 4: Buchwald-Hartwig Amination

| Parameter | Typical Range/Value |

| Catalyst Loading | 1 - 5 mol% |

| Ligand | Biarylphosphines (e.g., BINAP, RuPhos) |

| Base | NaO-t-Bu, K₂CO₃, Cs₂CO₃ |

| Solvent | Toluene, Dioxane, m-Xylene |

| Temperature | 80 - 120°C |

| Yield | 70 - 98% |

References

- 1. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. rose-hulman.edu [rose-hulman.edu]

- 8. scienceinfo.com [scienceinfo.com]

- 9. Heck reaction - Wikipedia [en.wikipedia.org]

- 10. byjus.com [byjus.com]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 13. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. researchgate.net [researchgate.net]

- 15. Sonogashira coupling in natural product synthesis - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C3QO00086A [pubs.rsc.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. orbit.dtu.dk [orbit.dtu.dk]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Application Notes: (2-(Diphenylphosphino)phenyl)methanamine for Suzuki and Heck Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of aminophosphine ligands, particularly focusing on the potential of (2-(Diphenylphosphino)phenyl)methanamine, in palladium-catalyzed Suzuki-Miyaura and Heck cross-coupling reactions. While specific data for this exact ligand is limited in publicly available literature, the information presented herein is based on closely related aminophosphine ligands and provides a strong predictive framework for its application in organic synthesis.

Introduction to this compound

This compound is a bifunctional ligand featuring both a diphenylphosphino group and a primary aminomethyl group attached to a phenyl backbone. This unique structure allows it to act as a P,N-chelating ligand, which can form stable and highly active complexes with palladium. The electronic and steric properties of such ligands can be fine-tuned, influencing the efficiency and selectivity of cross-coupling reactions. Aminophosphine ligands have demonstrated significant potential in facilitating challenging coupling reactions, including those involving sterically hindered substrates or less reactive aryl chlorides.

Application in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. Palladium catalysts supported by phosphine ligands are central to this transformation. Aminophosphine ligands, like the title compound, are expected to be highly effective in this reaction.

General Reaction Scheme:

Expected Advantages of this compound:

-

High Catalytic Activity: The chelation of the P,N ligand to the palladium center can enhance the stability and reactivity of the catalyst.

-

Broad Substrate Scope: Capable of coupling a wide range of aryl halides (including chlorides) and boronic acids, accommodating various functional groups.

-

Mild Reaction Conditions: The efficiency of the catalyst may allow for reactions to be conducted at lower temperatures and with lower catalyst loadings.

Application in Heck Coupling

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is a powerful tool for the synthesis of complex organic molecules. The choice of ligand is crucial for achieving high yields and regioselectivity.

General Reaction Scheme:

Expected Advantages of this compound:

-

High Turnover Numbers: The robust nature of the palladium-aminophosphine complex can lead to high catalyst turnover numbers.

-

Excellent Functional Group Tolerance: Allows for the coupling of substrates bearing a variety of functional groups without the need for protecting groups.

-

Regioselectivity Control: The steric and electronic properties of the ligand can influence the regioselectivity of the alkene insertion.

Data Presentation

The following tables summarize typical quantitative data for Suzuki and Heck coupling reactions catalyzed by palladium complexes with aminophosphine ligands, which can be considered indicative of the expected performance of this compound.

Table 1: Suzuki-Miyaura Coupling with Aminophosphine Ligands

| Entry | Aryl Halide | Arylboronic Acid | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromotoluene | Phenylboronic acid | 0.001 | K3PO4 | Toluene | 100 | >99 |

| 2 | 4-Chlorotoluene | Phenylboronic acid | 0.01 | K3PO4 | Toluene | 100 | 98 |

| 3 | 2-Bromopyridine | 4-Methoxyphenylboronic acid | 0.5 | Cs2CO3 | 1,4-Dioxane | 100 | 95 |

| 4 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | 0.5 | Cs2CO3 | 1,4-Dioxane | 100 | 92 |

Data is representative of aminophosphine pincer complexes and other related aminophosphine ligands.[1]

Table 2: Heck Coupling with Aminophosphine Ligands

| Entry | Aryl Halide | Alkene | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Bromoacetophenone | Styrene | 0.01 | K2CO3 | NMP | 140 | >99 |

| 2 | 4-Chlorobenzonitrile | n-Butyl acrylate | 0.01 | K2CO3 | NMP | 140 | 97 |

| 3 | 1-Bromo-4-methoxybenzene | Styrene | 0.05 | K2CO3 | DMF | 100 | 98 |